2,6-di(9H-carbazol-9-yl)pyridine

Catalog No.
S791278
CAS No.
168127-49-9
M.F
C29H19N3
M. Wt
409.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-di(9H-carbazol-9-yl)pyridine

CAS Number

168127-49-9

Product Name

2,6-di(9H-carbazol-9-yl)pyridine

IUPAC Name

9-(6-carbazol-9-ylpyridin-2-yl)carbazole

Molecular Formula

C29H19N3

Molecular Weight

409.5 g/mol

InChI

InChI=1S/C29H19N3/c1-5-14-24-20(10-1)21-11-2-6-15-25(21)31(24)28-18-9-19-29(30-28)32-26-16-7-3-12-22(26)23-13-4-8-17-27(23)32/h1-19H

InChI Key

CUQGKGMUSQKHFO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=NC(=CC=C4)N5C6=CC=CC=C6C7=CC=CC=C75

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=NC(=CC=C4)N5C6=CC=CC=C6C7=CC=CC=C75

Organic Light-Emitting Diodes (OLEDs)

One of the most promising applications of PYD-2Cz lies in the development of organic light-emitting diodes (OLEDs). Its high thermal stability, good film-forming properties, and efficient triplet exciton harvesting make it a valuable host material for blue phosphorescent OLEDs [, ]. Studies have shown that PYD-2Cz-based OLEDs achieve high external quantum efficiency (EQE) and good device stability, making them suitable for display and lighting applications [, ].

Material Science

PYD-2Cz's rigid and planar structure along with its aromatic character make it a potential candidate for various material science applications. Research suggests its potential use in organic semiconductors, hole-transporting materials, and organic light-emitting materials (OLEMs) []. Additionally, its photoluminescence properties are being explored for sensors and photocatalysis applications [].

Other Potential Applications

The research on PYD-2Cz is still evolving, and scientists are exploring its potential in other areas. Some potential applications include:

  • Biomedical research: Exploring its biological activity and potential use in drug discovery [].
  • Organic electronics: Investigating its charge transport properties for applications in organic electronic devices [].

2,6-Di(9H-carbazol-9-yl)pyridine is an organic compound that features a pyridine core substituted at the 2 and 6 positions with carbazole units. This molecular structure enhances its electronic properties, making it a significant candidate in various applications, particularly in the fields of optoelectronics and materials science. The compound exhibits notable photophysical characteristics, including strong fluorescence and favorable charge transport properties, which are critical for its functionality in devices like organic light-emitting diodes (OLEDs) and electrochromic materials .

In the context of OLEDs, 2,6-di(9H-carbazol-9-yl)pyridine functions as a host material. It efficiently transports holes (positively charged carriers) from the anode towards the emissive layer where they recombine with electrons to generate light []. The carbazole units likely play a key role in this process due to their hole-transporting properties.

Typical of aromatic compounds. Key reactions include:

  • Electrochemical Oxidation: The compound can be oxidized to form radical cations and dications, which are essential for its application in electrochromic devices. Cyclic voltammetry studies indicate distinct oxidation and reduction peaks, demonstrating its redox behavior
    Of Copolymers Consisting of 2,6-di(9H-carbazol-9 ..." class="citation ml-xs inline" data-state="closed" href="https://www.mdpi.com/1996-1944/12/8/1251" rel="nofollow noopener" target="_blank"> .
  • Photovoltaics: It can also be incorporated into organic photovoltaic systems due to its favorable electronic properties.

The synthesis of 2,6-di(9H-carbazol-9-yl)pyridine typically involves:

  • Nucleophilic Substitution: Carbazole can react with pyridine derivatives through nucleophilic substitution at the 2 and 6 positions.
  • Coupling Reactions: Various coupling methods such as Suzuki or Sonogashira reactions can be employed to link carbazole units to the pyridine core effectively.
  • One-Pot Synthesis: Recent advancements have introduced one-pot synthesis methods that streamline the process, enhancing yield and reducing time .

Interaction studies involving 2,6-di(9H-carbazol-9-yl)pyridine primarily focus on its behavior in mixed systems with other organic compounds. For instance:

  • Copolymers: The interaction between this compound and other monomers leads to copolymers with enhanced electrochemical properties.
  • Host Materials: Studies indicate that it can effectively host guest molecules in OLED applications, improving device performance through better exciton management

    Several compounds share structural similarities with 2,6-di(9H-carbazol-9-yl)pyridine. These include:

    Compound NameStructure CharacteristicsUnique Features
    3,6-Di(9H-carbazol-9-yl)carbazoleContains additional carbazole unitsEnhanced triplet energy levels
    2-(9H-carbazol-9-yl)-4-(phenyl)pyridinePhenyl group substitution on pyridineImproved photoluminescence efficiency
    2,6-Bis(4-(9H-carbazol-9-yl)phenyl)pyridineBis-substituted phenyl groupsGreater stability and electron mobility

    The uniqueness of 2,6-di(9H-carbazol-9-yl)pyridine lies in its balanced electronic properties derived from both carbazole and pyridine moieties, making it particularly effective for applications requiring efficient charge transport and emission characteristics.

XLogP3

7.7

Dates

Modify: 2023-08-15

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